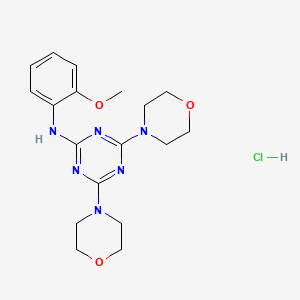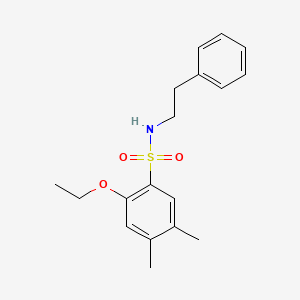
1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a pyridine ring and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
This chemical compound has been synthesized and characterized in various studies. For instance, a study by Görlitzer and Baltrusch (2000) explored the reaction mechanism of the formation of a specific compound from a Nifedipine-analogous bis(cyanoethyl) ester, involving 3-tert-butyl-5-methyl-1,4-dihydropyridine (DHP)-dicarboxylate reacting with trifluoroacetic acid (TFA) (Görlitzer & Baltrusch, 2000). Another significant study focused on the synthesis, characterization, thermal, X-ray, and DFT analyses of similar dihydropyridine derivatives, highlighting their structural and chemical properties, and confirming the presence of intramolecular hydrogen bonding in some compounds (Çolak et al., 2021).
Reaction Mechanisms and Intermediates
Investigations into the reaction mechanisms and intermediates have yielded insights into the chemical behavior of related compounds. Wustrow and Wise (1991) reported on the palladium-catalyzed coupling reactions of a partially reduced pyridine derivative, demonstrating the versatility of these compounds in organic synthesis (Wustrow & Wise, 1991). Additionally, the comparative study of regioselectivity and reaction media for the synthesis of pyrazoles from different reaction conditions provides further understanding of the chemical reactivity and applications of these compounds in synthesizing structurally diverse molecules (Martins et al., 2012).
Pharmaceutical Intermediate Synthesis
A noteworthy application is in the synthesis of intermediates for pharmaceuticals. Zhang et al. (2018) developed a high-yield synthetic method for an important intermediate used in small molecule anticancer drugs, showcasing the compound's relevance in drug development (Zhang et al., 2018).
Catalysis and Asymmetric Synthesis
Moreover, these compounds play a significant role in catalysis and asymmetric synthesis. Dong et al. (2017) highlighted a palladium catalyst system's application in alkoxycarbonylation of alkenes, demonstrating the efficiency and practical utility of these systems in transforming alkenes into esters (Dong et al., 2017).
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-difluoro-2,6-dihydropyridine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h6H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOWFSVUQDKCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(CN(C1)C(=O)OC(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2845377.png)
![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)


![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)



![Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate](/img/structure/B2845393.png)
![3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2845394.png)
![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2845396.png)
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2845397.png)

